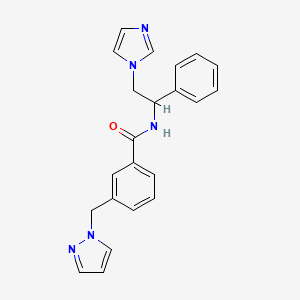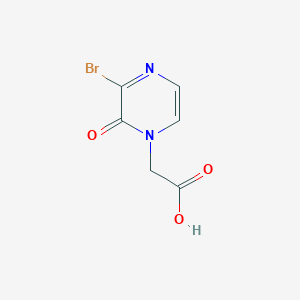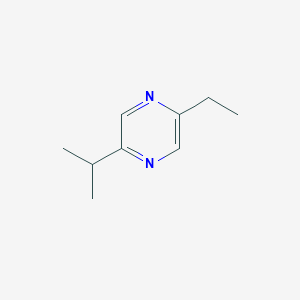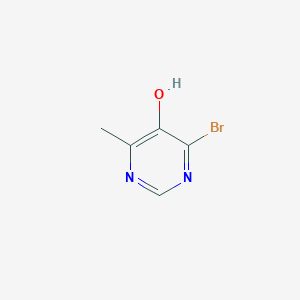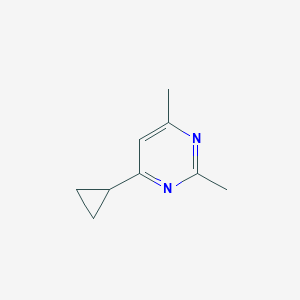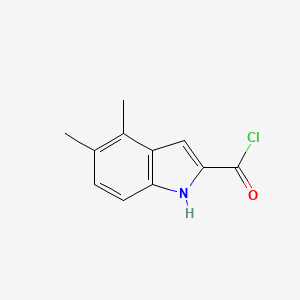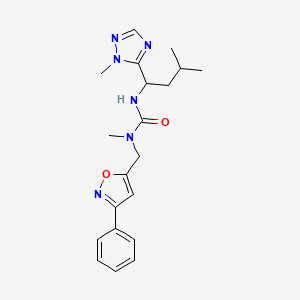
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of hydrazine and tetramethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride can be compared with other similar compounds, such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a radical scavenger and antioxidant.
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of various derivatives, including the hydrazinyl compound.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with different functional groups and applications.
Each of these compounds has unique properties and applications, making 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride distinct in its specific uses and chemical behavior.
Propriétés
Formule moléculaire |
C9H23Cl2N3 |
|---|---|
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C9H21N3.2ClH/c1-8(2)5-7(11-10)6-9(3,4)12-8;;/h7,11-12H,5-6,10H2,1-4H3;2*1H |
Clé InChI |
OXBJTQGCYYABIP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NN)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



